molecular formula C8H7N3O3 B3012293 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid CAS No. 2460756-19-6

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B3012293
CAS No.: 2460756-19-6
M. Wt: 193.162
InChI Key: AARKJEBPJBIBQT-UHFFFAOYSA-N
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Description

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid (CAS 2460756-19-6) is a high-purity heterocyclic compound with a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound features an imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The molecule is substituted with an acetic acid moiety at the 3-position, which provides a versatile handle for further chemical derivatization, such as forming amide bonds or other conjugates for probe or drug candidate development . The 8-oxo group contributes to the compound's electronic properties and potential for hydrogen bonding, influencing its solubility and interaction with biological targets. The imidazo[1,2-a]pyrazine core is a subject of significant research interest. Studies on related analogues have demonstrated that this scaffold can exhibit potent antioxidant properties, with some diaryl-substituted imidazopyrazinones showing efficacy in protecting against microvascular damage in models of ischemia/reperfusion injury . Furthermore, derivatives of this heterocyclic system have been explored as inhibitors of biologically important targets such as beta-secretase (BACE), a key enzyme in the pathogenesis of Alzheimer's disease, highlighting the scaffold's relevance in neuroscience research . The structural features of this compound also make it a valuable intermediate in synthesizing more complex molecules for evaluating kinase inhibition, antileishmanial activity, and other therapeutic applications . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(8-oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-6(13)3-5-4-10-7-8(14)9-1-2-11(5)7/h1-2,4H,3H2,(H,9,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKJEBPJBIBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrazine and glyoxal, under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.

    Oxidation: The imidazo[1,2-a]pyrazine core is then oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the oxo group at the 8-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The imidazo[1,2-a]pyrazine core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
This compound C₇H₅N₃O₃ -COOH at C-3, -O at C-8 High polarity, hydrogen-bonding capacity
2-(2-Nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide C₈H₇N₅O₄ -NO₂ at C-2, -CONH₂ at C-3 Enhanced electron-withdrawing effects
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid C₉H₁₂N₂O₂ Pyridine core (vs. pyrazine), saturated ring Reduced aromaticity, increased flexibility
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride C₉H₁₁ClN₂O₂ Pyridine core, -COOH, hydrochloride salt Improved crystallinity, ionic solubility
8-Chloroimidazo[1,2-a]pyrazine C₆H₄ClN₃ -Cl at C-8 Halogenation enhances lipophilicity

Key Observations:

Halogenation (e.g., Cl at C-8 in 8-Chloroimidazo[1,2-a]pyrazine) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Core Modifications :

  • Replacement of the pyrazine ring with pyridine (e.g., 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid) reduces aromaticity, affecting π-π stacking interactions critical for binding in biological systems .

Salt Forms :

  • Hydrochloride salts (e.g., 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride) enhance crystallinity and stability, facilitating pharmaceutical formulation .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Predicted logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Applications
This compound 179.13 -0.5 2 6 Drug discovery scaffold
2-(2-Nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide 249.17 0.2 3 7 Antimicrobial agents
8-Chloroimidazo[1,2-a]pyrazine 153.57 1.8 0 3 Intermediate for kinase inhibitors
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride 214.65 -1.1 2 4 Neurological disorder therapeutics

*logP values estimated using fragment-based methods.

Key Findings:

  • Polarity : The carboxylic acid group in the target compound lowers logP (-0.5), favoring aqueous solubility but limiting blood-brain barrier penetration.
  • Bioactivity : Nitro-substituted derivatives (e.g., ) show promise in antimicrobial studies, while halogenated analogs (e.g., ) are intermediates in kinase inhibitor synthesis.

Biological Activity

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C8H7N3O3C_8H_7N_3O_3, and it features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound possesses an imidazo[1,2-a]pyrazine structure, characterized by a fused bicyclic system that enhances its interaction with biological targets. Key properties include:

PropertyValue
Molecular FormulaC₈H₇N₃O₃
Molecular Weight179.15 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazo[1,2-a]pyrazine core facilitates hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing their function. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with various receptors that mediate cellular responses.

Antimicrobial Activity

Studies have suggested that derivatives of imidazo[1,2-a]pyrazine compounds exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in cancer cells has been a focal point for therapeutic exploration.

Case Studies

  • Study on HepG2 Cells : A study reported that the compound exhibited low cytotoxicity on human HepG2 cells while maintaining a high selectivity index (from 10 to 400), indicating potential for further development in liver-targeted therapies .
  • Antimicrobial Screening : Another investigation highlighted the compound's effectiveness against multiple pathogens, suggesting its utility in developing new antibiotics .

Comparative Analysis

When compared to similar compounds such as imidazo[1,2-a]pyrimidines and pyrrolopyrazines, this compound demonstrates unique properties due to its specific substitution pattern. These differences can influence reactivity and biological interactions significantly.

CompoundStructure TypeNotable Activity
This compoundImidazo[1,2-a]pyrazineAntimicrobial, anticancer
Imidazo[1,2-a]pyrimidinesImidazo-pyrimidineAntiviral properties
PyrrolopyrazinesPyrrole-pyrazineNeuroprotective effects

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